diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, a thioacetamido group, and a thiophene dicarboxylate group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure with nitrogen atoms in the ring, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thioacetamido group could potentially undergo reactions involving the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
1. Synthesis of Novel Compounds
Several studies focus on synthesizing novel compounds using pyrazolopyrimidine derivatives, which include the chemical . For instance, Rahmouni et al. (2014) discuss the synthesis of new isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014). Similarly, the work by Ito and Oda (1966) involves synthesizing diethyl 3-oxo-1, 4-dimethyl-2-phenyl-1, 2, 6, 7-tetrahydro-3H-pyrazolo[4, 3-c]pyridine-6, 6-dicarboxylate for pharmacological evaluation (Ito & Oda, 1966).
2. Enzymatic Activity
The study by Abd and Awas (2008) examines the enzymatic activity of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and related compounds, revealing their potential effect on increasing the reactivity of cellobiase (Abd & Awas, 2008).
3. Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer properties of pyrazolopyrimidine derivatives. For example, El-Mekabaty (2015) tested the antioxidant activity of synthesized compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, finding some comparable to ascorbic acid (El-Mekabaty, 2015). Similarly, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with evaluated cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
4. Structural Characterization
The structural characterization of related compounds is also a key research area. For instance, Ju et al. (2015) studied the crystal structure and biological activity of a related compound, highlighting its moderate antituberculosis activity (Ju et al., 2015).
Mechanism of Action
Future Directions
Properties
CAS No. |
534593-89-0 |
---|---|
Molecular Formula |
C24H22FN5O6S2 |
Molecular Weight |
559.59 |
IUPAC Name |
diethyl 5-[[2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H22FN5O6S2/c1-4-35-22(33)17-12(3)18(23(34)36-5-2)38-21(17)27-16(31)11-37-24-28-19-15(20(32)29-24)10-26-30(19)14-8-6-13(25)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,27,31)(H,28,29,32) |
InChI Key |
WZLSZNCWZKEEIA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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